molecular formula C5H7N3O2 B12089253 4-hydroxyimino-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one

4-hydroxyimino-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B12089253
M. Wt: 141.13 g/mol
InChI Key: JCPSLKALYDTYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxyimino-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a hydroxyimino group at the 4-position and two methyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxyimino-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of acetylacetone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which then cyclizes to form the desired pyrazole derivative. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium acetate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-hydroxyimino-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyimino group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

4-hydroxyimino-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-hydroxyimino-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydroxyimino group at the 4-position in 4-hydroxyimino-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one imparts unique chemical and biological properties to the compound. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

2,5-dimethyl-4-nitroso-1H-pyrazol-3-one

InChI

InChI=1S/C5H7N3O2/c1-3-4(7-10)5(9)8(2)6-3/h6H,1-2H3

InChI Key

JCPSLKALYDTYSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.